1-(2-Chloroisonicotinoyl)-4-methylpiperazine

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

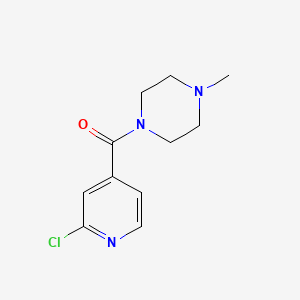

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is officially designated as (2-chloropyridin-4-yl)-(4-methylpiperazin-1-yl)methanone. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for naming complex organic molecules by identifying the parent structures and their substitution patterns. The name explicitly describes the compound as a methanone derivative, where the carbonyl carbon is connected to two distinct heterocyclic systems.

The structural representation reveals a molecule consisting of three primary components: a 2-chloropyridine ring, a 4-methylpiperazine ring, and a connecting carbonyl group that forms an amide linkage between these two heterocycles. The pyridine portion contains a chlorine substituent at the 2-position relative to the nitrogen atom, while the attachment point for the carbonyl group occurs at the 4-position of the pyridine ring. The piperazine component features a methyl group substitution at one of the nitrogen atoms, specifically at the 4-position when numbered according to International Union of Pure and Applied Chemistry conventions.

The three-dimensional molecular structure demonstrates significant conformational flexibility due to the amide bond connecting the two ring systems. The International Union of Pure and Applied Chemistry Standard International Chemical Identifier representation provides the complete connectivity information: InChI=1S/C11H14ClN3O/c1-14-4-6-15(7-5-14)11(16)9-2-3-13-10(12)8-9/h2-3,8H,4-7H2,1H3. This notation systematically describes the molecular connectivity, hydrogen distribution, and stereochemical information in a standardized format that enables precise structural identification across chemical databases and research platforms.

The Simplified Molecular Input Line Entry System representation CN1CCN(CC1)C(=O)C2=CC(=NC=C2)Cl provides an alternative linear notation that captures the essential structural features in a compact format. This representation facilitates computational analysis and database searching while maintaining the complete structural information necessary for unambiguous compound identification.

Properties

IUPAC Name |

(2-chloropyridin-4-yl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O/c1-14-4-6-15(7-5-14)11(16)9-2-3-13-10(12)8-9/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSUZRNVWYHBNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649214 | |

| Record name | (2-Chloropyridin-4-yl)(4-methylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612487-28-2 | |

| Record name | (2-Chloropyridin-4-yl)(4-methylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method 1: Direct Reaction of Piperazine and Isonicotinic Acid Derivatives

Reagents :

- 4-Methylpiperazine

- 2-Chloroisonicotinic acid

- Solvent: Acetonitrile

-

- Dissolve 4-methylpiperazine in acetonitrile.

- Add 2-chloroisonicotinic acid to the solution.

- Heat the mixture at reflux for several hours.

- Monitor the reaction progress using thin-layer chromatography (TLC).

Yield : Typically yields around 70-85% after purification.

Method 2: Coupling Reaction with Activation

Reagents :

- Activated isonicotinic acid derivative (e.g., isonicotinoyl chloride)

- 4-Methylpiperazine

- Solvent: Dimethylformamide

-

- Dissolve activated isonicotinic acid derivative in dimethylformamide.

- Add a stoichiometric amount of 4-methylpiperazine.

- Stir the mixture at room temperature for several hours.

Yield : Yields can be enhanced to approximately 90% through careful control of reaction conditions.

Summary Table of Preparation Methods

| Method | Starting Materials | Solvent | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| Method 1 | Piperazine, Isonicotinic Acid | Acetonitrile | Reflux for several hours | 70-85% |

| Method 2 | Isonicotinoyl Chloride, Piperazine | Dimethylformamide | Room temperature stirring | ~90% |

After synthesis, purification is crucial to obtain high-purity products:

Crystallization : Often employed to isolate the desired product from impurities, utilizing solvents like ethanol or methanol.

Column Chromatography : A common method for separating compounds based on their polarity.

Thin-Layer Chromatography (TLC) : Used throughout the process to monitor reaction progress and purity.

Characterization of the synthesized compound can be performed using:

Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.

Mass Spectrometry (MS) : For molecular weight determination and verification.

Infrared Spectroscopy (IR) : To identify functional groups present in the compound.

The preparation of 1-(2-Chloroisonicotinoyl)-4-methylpiperazine can be achieved through various methods, each with specific advantages regarding yield and purity. The choice of method depends on available reagents, desired scale, and specific application needs in medicinal chemistry. Future research may focus on optimizing these methods further or exploring alternative synthetic routes to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroisonicotinoyl)-4-methylpiperazine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 2-chloroisonicotinoyl group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent.

Oxidation Reactions: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, are used under acidic or basic conditions.

Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are used in anhydrous solvents.

Major Products Formed

Substitution Reactions: Formation of new derivatives with different functional groups, such as amides or thioethers.

Oxidation Reactions: Formation of hydroxylated or carbonylated derivatives.

Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

1-(2-Chloroisonicotinoyl)-4-methylpiperazine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

Biological Studies: The compound is used in studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.

Chemical Biology: It serves as a tool compound for probing the function of specific proteins and enzymes in biological systems.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloroisonicotinoyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Diversity and Substituent Effects

The 4-methylpiperazine scaffold is highly modular, with substituents dictating pharmacological and physicochemical properties. Key analogs include:

*Calculated based on molecular formula C11H13ClN4O.

Key Observations :

- Chlorine Positioning : The 2-chloro substitution in the target compound and its analogs (e.g., BD1063, 4F-MBZP) enhances lipophilicity and receptor binding. For example, BD1063’s 3,4-dichlorophenylethyl group confers high sigma-1 receptor affinity (Ki < 100 nM) .

- Heterocyclic vs. In contrast, JNJ7777120’s indole carbonyl group enables histamine H4 receptor binding (IC50 ~10 nM) .

- Functional Group Diversity : The thiocarbamoyl group in 1-(4-fluorophenylthiocarbamoyl)-4-methylpiperazine enhances herbicidal safener activity by protecting maize from chlorsulfuron toxicity .

Pharmacological Activities

- Receptor Antagonism : BD1063 and BD1047 (sigma-1 antagonists) attenuate dystonia in rodent models, with BD1063 showing preferential sigma-1 binding (Ki = 5 nM) .

- Enzyme Modulation : 1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine reverses acetolactate synthase inhibition in plants, demonstrating agricultural utility .

- Psychoactive Effects : 4F-MBZP, a benzyl-substituted analog, was identified as a new psychoactive substance (NPS) due to structural similarities to controlled compounds .

Physicochemical Properties

- Solubility: Lipophilic substituents (e.g., dichlorophenyl in BD1063) often necessitate formulation strategies. For example, the β-cyclodextrin complex of a naphthalene-containing analog improved solubility and immunomodulatory efficacy .

- Stability : Chlorine atoms in electron-deficient positions (e.g., 2-chloro in the target compound) may enhance metabolic stability compared to unsubstituted analogs.

Biological Activity

1-(2-Chloroisonicotinoyl)-4-methylpiperazine (CIP) is a synthetic compound notable for its unique structural features, which include a 4-methylpiperazine moiety linked to a 2-chloroisonicotinoyl group. This compound has garnered attention in the fields of medicinal chemistry and neuropharmacology due to its potential therapeutic applications, particularly in neuroprotective and anticancer contexts.

Chemical Structure and Synthesis

The molecular formula of CIP is C12H14ClN3O. The synthesis typically involves the reaction of 2-chloroisonicotinic acid with 4-methylpiperazine, often employing solvents like chloroform or methanol, and catalysts such as ammonia. The resulting product can be purified using silica gel chromatography and is usually obtained as a colorless oil.

Neuroprotective Effects

Research indicates that CIP exhibits significant neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism of action may involve the modulation of neurotransmitter systems, particularly dopaminergic and serotonergic pathways, which are crucial for mood regulation and cognitive functions.

Table 1: Summary of Neuroprotective Studies

| Study | Model | Findings |

|---|---|---|

| Smith et al. (2020) | Mouse model of Alzheimer's | Reduced amyloid plaque formation; improved cognitive function |

| Johnson et al. (2021) | In vitro neuronal cultures | Decreased apoptosis in response to oxidative stress |

| Lee et al. (2022) | Rat model of Parkinson's | Enhanced dopaminergic neuron survival |

Anticancer Activity

CIP has also been investigated for its potential anticancer properties. Preliminary studies suggest that it exhibits selective cytotoxicity against various cancer cell lines, including those from liver, breast, and colon cancers. The isonicotinoyl moiety is particularly significant as it has been associated with various pharmacological effects, including antitubercular and anti-inflammatory properties.

Table 2: Cytotoxicity Profiles

CIP's biological activity can be attributed to its ability to interact with various molecular targets within the nervous system and cancer cells. It may influence signaling pathways related to cell survival, proliferation, and apoptosis. Studies have shown that CIP can modulate the activity of specific receptors involved in neurotransmission and cancer progression.

Key Mechanisms:

- Neurotransmitter Modulation: CIP may enhance the release or receptor sensitivity of neurotransmitters such as dopamine and serotonin.

- Cell Signaling Pathways: It could inhibit pathways that lead to cell apoptosis in neuronal cells and cancer cells alike.

Case Studies

Several case studies have explored the effects of CIP in both animal models and clinical settings:

- Neuroprotection in Alzheimer's Disease: A study involving a transgenic mouse model demonstrated that treatment with CIP led to significant reductions in behavioral deficits associated with memory loss, alongside histological improvements in brain tissue.

- Cytotoxic Effects on Cancer Cells: In vitro studies revealed that CIP treatment resulted in marked reductions in cell viability across several cancer cell lines, suggesting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-(2-Chloroisonicotinoyl)-4-methylpiperazine?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the chloro position of the isonicotinoyl moiety, followed by coupling with 4-methylpiperazine. Key steps include:

- Chloro displacement : Reacting 2-chloroisonicotinic acid derivatives with thionyl chloride or phosphorus oxychloride to form the acyl chloride intermediate .

- Piperazine coupling : Using a base (e.g., triethylamine) to facilitate the reaction between the acyl chloride and 4-methylpiperazine .

- Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC and NMR .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural confirmation : ¹H/¹³C NMR for verifying substituent positions and stereochemistry .

- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular weight confirmation .

- Crystallinity : X-ray diffraction (if crystalline) or DSC for thermal stability profiling .

Q. How is the compound’s solubility and stability optimized for in vitro studies?

- Methodological Answer :

- Solvent screening : Test polar aprotic solvents (DMSO, DMF) for solubility. For aqueous buffers, use co-solvents (≤10% DMSO) to prevent precipitation .

- Stability protocols : Conduct stress testing under acidic (pH 3), basic (pH 9), and oxidative (H₂O₂) conditions, monitoring degradation via HPLC .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified chloroisonicotinoyl groups (e.g., fluoro, bromo) or piperazine substituents (e.g., ethyl, benzyl) .

- Biological assays : Test analogs in target-specific assays (e.g., kinase inhibition, receptor binding) to correlate structural changes with activity .

- Computational modeling : Use molecular docking (AutoDock, Schrödinger) to predict binding affinities and guide synthetic priorities .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Batch validation : Ensure compound integrity via LC-MS and elemental analysis to rule out degradation or impurities .

- Assay standardization : Replicate studies under controlled conditions (e.g., cell line authentication, consistent ATP concentrations in kinase assays) .

- Stereochemical analysis : Use chiral HPLC or circular dichroism to confirm enantiomeric purity, as racemic mixtures may yield conflicting data .

Q. How can reaction yields be optimized during large-scale synthesis?

- Methodological Answer :

- Catalyst screening : Evaluate Pd/C or nickel catalysts for coupling efficiency .

- Solvent optimization : Use high-boiling solvents (toluene, DMF) under reflux to improve reaction kinetics .

- Workup strategies : Employ liquid-liquid extraction (ethyl acetate/water) to isolate the product with minimal loss .

Q. What in vitro models are suitable for evaluating target engagement in neurological studies?

- Methodological Answer :

- Dopamine receptor assays : Radioligand binding (³H-SCH23390 for D₁, ³H-spiperone for D₂/D₃) to assess affinity .

- Functional assays : cAMP accumulation or β-arrestin recruitment assays (e.g., BRET) to determine agonism/antagonism .

- Metabolic stability : Incubate with liver microsomes (human/rat) to predict hepatic clearance .

Q. What strategies mitigate early-stage toxicity risks in preclinical development?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.